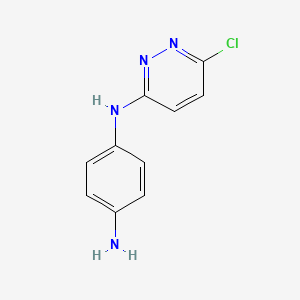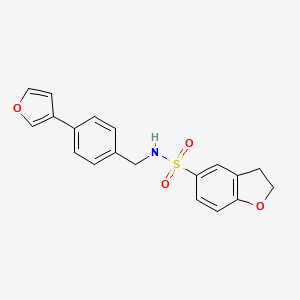
(1R,3S)-3-cyano-2,2-dimethylcyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,3S)-3-cyano-2,2-dimethylcyclopropane-1-carboxylic acid, also known as CDC, is a cyclopropane-containing amino acid that has gained attention in recent years due to its potential applications in drug discovery and chemical biology. CDC is a chiral molecule that exists in two enantiomeric forms, (1R,3S)-CDC and (1S,3R)-CDC.
Applications De Recherche Scientifique
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including cyclopropane carboxylic acids, are used as precursors for various industrial chemicals. However, they can inhibit microbial growth at concentrations below desired yields. This is crucial in the context of fermentative production using microbes like E. coli and S. cerevisiae. Strategies to increase microbial robustness against such inhibition involve understanding the key effects on cell membranes and internal pH, and engineering appropriate exporters and metabolic pathways for tolerance (Jarboe et al., 2013).
Enzyme Reactions with Cyclopropanoid Diagnostic Probes
Cyclopropanoid radical/cation diagnostic probes, including cyclopropane derivatives, are used to trace O-atom incorporation during catalysis by enzymes. This method, involving 18O2 and 18OH2, has helped understand the reactions of diiron enzymes and cytochrome P450 with substrates like norcarane and dimethylcyclopropane. These studies help elucidate mechanistic pathways and product formation in enzymatic reactions (Moe & Fox, 2005).
Neurotoxicity of Pyrethroids
Cyclopropane carboxylic acids are part of the structure of pyrethroids, synthetic derivatives of natural pyrethrins, which are used in pest control and may pose risks of neurotoxicity. Understanding the molecular mechanism of pyrethroid neurotoxicity, specifically their interaction with voltage-sensitive sodium channels, is crucial for assessing their safety and environmental impact (Ahmed & Athar, 2023).
Reactive Extraction of Carboxylic Acids
Reactive extraction using organic solvents or supercritical fluids is an efficient method for separating carboxylic acids from aqueous solutions. This process is particularly important for the recovery of carboxylic acids like cyclopropane carboxylic acids from industrial streams. Supercritical CO2, for example, is recommended due to its environmentally friendly and non-toxic properties, offering higher yields and simplicity compared to other methods (Djas & Henczka, 2018).
Intramolecular Reactions of Diazocarbonyl Compounds
Diazocarbonyl compounds, including those derived from cyclopropane carboxylic acids, undergo intramolecular cyclization to form cyclopropanes. This reaction is significant for the synthesis of natural products and complex polycyclic systems. Understanding the intramolecular reactions of α-diazocarbonyl compounds has wide applications in synthetic organic chemistry, allowing for efficient and economical syntheses (Burke & Grieco, 1980).
Propriétés
IUPAC Name |
(1R,3S)-3-cyano-2,2-dimethylcyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-7(2)4(3-8)5(7)6(9)10/h4-5H,1-2H3,(H,9,10)/t4-,5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWCRIBGDUFUKB-WHFBIAKZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)O)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]([C@H]1C(=O)O)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,3S)-3-cyano-2,2-dimethylcyclopropane-1-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

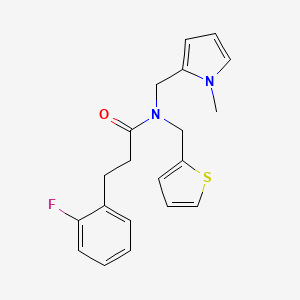
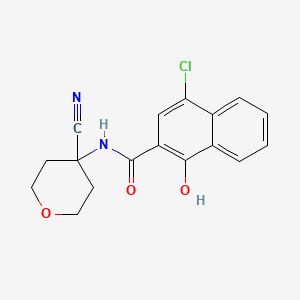
![6-chloro-N-[4-(2,6-dimethylmorpholin-4-yl)-3-fluorophenyl]pyridine-3-sulfonamide](/img/structure/B2437549.png)
![N'-(3,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2437550.png)
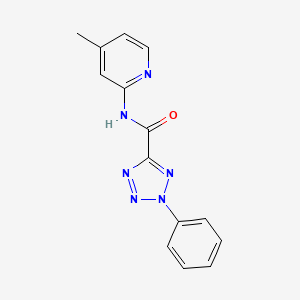
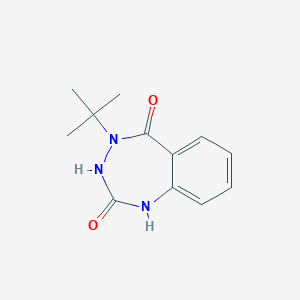
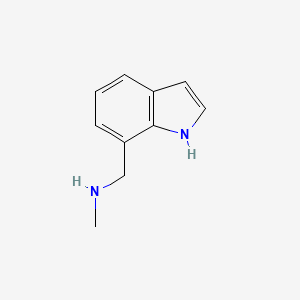
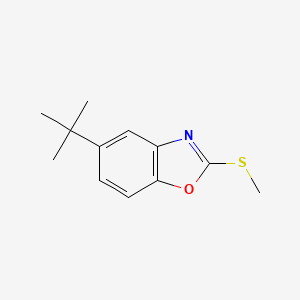
![N-(3-cyanothiophen-2-yl)-3-[(4-fluorophenyl)sulfonylamino]benzamide](/img/structure/B2437561.png)
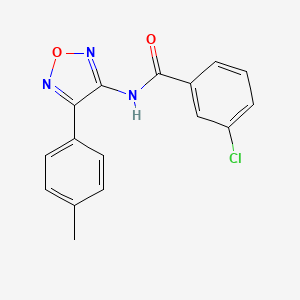
![2-[[5-(2,2-Difluoroethoxymethyl)-1-methylpyrazol-3-yl]amino]acetic acid](/img/structure/B2437564.png)
